Home > Products > Building Blocks P11657 > Benzquinamide hydrochloride
Benzquinamide hydrochloride - 113-69-9

Benzquinamide hydrochloride

Catalog Number: EVT-262099
CAS Number: 113-69-9
Molecular Formula: C22H33ClN2O5
Molecular Weight: 441.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzquinamide, also known as benzchinamid or emete-CON, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Benzquinamide is a drug which is used to prevent and treat nausea and vomiting associated with anesthesia and surgery, administered intramuscularly or intravenously. Benzquinamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Benzquinamide has been detected in multiple biofluids, such as urine and blood. Within the cell, benzquinamide is primarily located in the membrane (predicted from logP).
Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent.
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.

Droperidol

Compound Description: Droperidol is an antiemetic agent used to prevent nausea and vomiting after surgery. It belongs to the butyrophenone class of antipsychotics. []

Relevance: Droperidol was compared with benzquinamide hydrochloride in a study evaluating the prevention of postoperative nausea and vomiting. The study aimed to compare their efficacy in a specific clinical setting. This suggests that droperidol might share some pharmacological similarities with benzquinamide hydrochloride, although their specific mechanisms of action might differ. []

Cisplatin

Compound Description: Cisplatin is a chemotherapy drug used to treat various types of cancer. It belongs to the platinum-based alkylating agent class of drugs. []

Relevance: Benzquinamide hydrochloride was investigated for its ability to suppress emesis induced by chemotherapy regimens containing cisplatin. This research highlights the clinical need to manage the adverse effects of highly emetic chemotherapy drugs like cisplatin and positions benzquinamide hydrochloride as a potential option for this purpose. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline chemotherapy drug used to treat various types of cancers. It works by interfering with the growth and spread of cancer cells in the body. []

Relevance: Similar to cisplatin, benzquinamide hydrochloride was studied for its antiemetic effect against chemotherapy-induced vomiting in patients treated with regimens containing doxorubicin. This further emphasizes the relevance of benzquinamide hydrochloride in managing the side effects of potent chemotherapy agents like doxorubicin. []

Source and Classification

Benzquinamide hydrochloride is derived from the isoquinoline core structure, which is a common framework in various pharmacologically active compounds. Its classification falls under the category of small molecules due to its relatively low molecular weight and simple structure compared to larger biological molecules .

Synthesis Analysis

Methods of Synthesis

The synthesis of benzquinamide hydrochloride involves several key steps:

  1. Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core structure.
  2. Functionalization: The core is then functionalized with methoxy groups and an acetate group.
  3. Final Assembly: The complete structure is assembled through various chemical reactions, including acylation and alkylation processes.

Technical Details

Molecular Structure Analysis

Structure Data

Benzquinamide hydrochloride has a complex molecular structure characterized by multiple functional groups. Its structural representation includes:

  • Molecular Formula: C22H32ClN2O5C_{22}H_{32}ClN_{2}O_{5}
  • Molecular Weight: 440.97 g/mol
  • IUPAC Name: 3-(diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate
  • SMILES Notation: CCN(CC)C(=O)C1CN2CCC3=CC(OC)=C(OC)C=C3C2CC1OC(C)=O
Chemical Reactions Analysis

Types of Reactions

Benzquinamide hydrochloride undergoes several types of chemical reactions:

  • Oxidation: Can occur at methoxy groups using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can take place at carbonyl groups using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the diethylcarbamoyl group with nucleophiles such as sodium methoxide.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate
  • Reducing agents: Lithium aluminum hydride
  • Nucleophiles: Sodium methoxide

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .

Mechanism of Action

Process Data

  • Antagonism of Muscarinic Acetylcholine Receptors
  • Antagonism of Histamine H1 Receptors

These actions are presumed to contribute significantly to its effectiveness in reducing nausea and vomiting by blocking the actions of acetylcholine and histamine involved in the emetic response. Pharmacokinetics studies indicate that the bioavailability ranges from 33% to 39% when administered via capsule or suppository routes, with a half-life of approximately 1 to 1.6 hours for all formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 130–131.5 °C
  • Water Solubility: 153 mg/L
  • LogP (Partition Coefficient): 1.7

Chemical Properties

Benzquinamide hydrochloride exhibits properties typical of small organic molecules, including stability under standard conditions but may be reactive under specific chemical transformations such as oxidation or reduction .

Applications

Scientific Uses

Although benzquinamide hydrochloride has been withdrawn from many markets, it remains a subject of interest in pharmacological research due to its unique properties. Its applications include:

  • Pharmacokinetics Studies: Understanding absorption, distribution, metabolism, and excretion.
  • Drug Interaction Studies: Investigating interactions with other medications affecting similar pathways.
  • Biological Research: Exploring its antiemetic properties and effects on various biological systems .
Historical Development and Discontinuation of Benzquinamide Hydrochloride

Origins of Benzquinamide as an Antiemetic Agent

Benzquinamide hydrochloride emerged as a pharmaceutical compound during the 1960s antiemetic development era, first synthesized by Pfizer researchers as part of a broader effort to identify effective postoperative nausea and vomiting (PONV) treatments. The compound was developed under the chemical designation 3-(Diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate hydrochloride, with the molecular formula C₂₂H₃₃ClN₂O₅ and a molecular weight of 440.97 g/mol [4]. Its structural complexity featured a pyrido[2,1-a]isoquinolin core with dimethoxy substitutions and ester functionalities, distinguishing it from simpler antiemetics of the era [1].

Pharmacological profiling revealed benzquinamide possessed a multi-receptor mechanism with antihistaminic (H1 receptor antagonism) and mild anticholinergic properties. Though its precise antiemetic mechanism remained incompletely characterized, research suggested activity at dopamine D₂ receptors and α₂-adrenergic receptors (α₂A, α₂B, and α₂C subtypes), potentially contributing to its efficacy in preventing and treating anesthesia- and surgery-induced nausea and vomiting [2] [4]. This receptor profile contrasted with existing antiemetics and underpinned its development rationale. Early preclinical studies demonstrated significant antiemetic effects in animal models, supporting its advancement to clinical trials [1].

Table 1: Key Characteristics of Benzquinamide Hydrochloride

PropertyValue/DescriptionSource
Chemical FormulaC₂₂H₃₃ClN₂O₅ [4]
Molecular Weight440.97 g/mol [4]
Development Era1960s [1]
Primary IndicationPost-operative nausea and vomiting (PONV) [2]
Mechanism (Proposed)Antihistaminic (H1), Mild Anticholinergic, D₂ receptor antagonism, α₂-Adrenergic receptor binding [2] [4]
Route of AdministrationIntramuscular injection, Intravenous injection [2]

The compound reached the market under several brand names, reflecting its international development and marketing. Quantril (Pfizer) and Emete-Con became the most widely recognized trademarks in the United States, while Promecon was also used commercially [1] [4]. These brands positioned benzquinamide hydrochloride as a therapeutic option primarily within hospital settings for managing PONV.

Timeline of Approval and Withdrawal from Clinical Use

Benzquinamide hydrochloride followed a relatively rapid trajectory from development to market withdrawal, reflecting the competitive and evolving nature of the antiemetic field during the mid-20th century:

  • Synthesis and Preclinical Development (Early-Mid 1960s): Initial synthesis and characterization occurred at Pfizer, with early publications detailing its pharmacology and toxicology profile appearing in 1963 [1].
  • Regulatory Approval (1974): The drug received approval from the U.S. Food and Drug Administration (FDA) in 1974 specifically for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery [2]. This approval was based on clinical trials demonstrating efficacy when administered via intramuscular (IM) or intravenous (IV) routes in the perioperative period.
  • Period of Clinical Use (1974 - Circa Late 1980s/Early 1990s): Benzquinamide hydrochloride entered clinical practice, primarily utilized within anesthesiology and surgical recovery settings. Its use was characterized by administration in controlled healthcare environments (hospitals, surgical centers) due to its parenteral routes of delivery (IM/IV) [2].
  • Discontinuation (Date Uncertain, Post-Approval Era): Despite initial approval and use, benzquinamide hydrochloride was ultimately discontinued. While an exact global withdrawal date is not uniformly documented in the available literature, it is consistently referenced across sources as a discontinued drug [1] [2] [4]. Its disappearance from formularies occurred sometime after its approval, likely influenced by the factors detailed in section 1.3.

The drug never achieved the blockbuster status or longevity of contemporaneous CNS agents like diazepam (Valium), which dominated markets for decades despite later concerns about dependence [7]. Benzquinamide's clinical footprint remained niche, focused on the specific PONV indication.

Properties

CAS Number

113-69-9

Product Name

Benzquinamide hydrochloride

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride

Molecular Formula

C22H33ClN2O5

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H

InChI Key

KZLNXGBVFTWMPS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

enzquinamide
benzquinamide hydrochloride
benzquinamide, (2alpha,3beta,11balpha)-isomer
Emite-con

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.